5-(3-Chlorophenyl)thiazole-2-carbaldehyde
Description
Properties
Molecular Formula |
C10H6ClNOS |
|---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6ClNOS/c11-8-3-1-2-7(4-8)9-5-12-10(6-13)14-9/h1-6H |
InChI Key |
OCRCTTJUZPGUDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(S2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 3 Chlorophenyl Thiazole 2 Carbaldehyde and Its Analogs
Established Synthetic Pathways for Thiazole (B1198619) Derivatives
The formation of the thiazole core is a cornerstone of heterocyclic chemistry, with several robust methods available to chemists. These pathways offer access to a wide variety of substituted thiazoles, which are precursors to more complex molecules.
Hantzsch Thiazole Synthesis and its Variations
First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely used methods for constructing the thiazole ring. The classical approach involves the condensation reaction between an α-haloketone and a thioamide. youtube.comyoutube.com The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. youtube.com
The versatility of the Hantzsch synthesis lies in the accessibility of a diverse range of α-haloketones and thioamides, allowing for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring. For the synthesis of 5-arylthiazoles, an α-haloacetophenone derivative is typically employed. The reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be promoted by heat. youtube.com Variations of this synthesis can be performed under neutral or acidic conditions, which can sometimes influence the regioselectivity of the cyclization, particularly with unsymmetrical thioamides. rsc.org
A significant advantage of the Hantzsch synthesis is its efficiency and the often-high yields of the resulting thiazole products. youtube.com
Condensation Reactions for Thiazole Ring Formation
Beyond the classic Hantzsch synthesis, other condensation reactions are instrumental in forming the thiazole nucleus. One notable example is the Cook-Heilbron synthesis, which leads to the formation of 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, carbon oxysulfide, or isothiocyanates. This method is particularly useful for introducing an amino group at the C5 position of the thiazole ring.
Another approach involves the reaction of active methylene (B1212753) compounds containing a cyano group with a source of sulfur and a suitable cyclizing agent. These methods expand the toolkit for chemists, providing alternative pathways to thiazole derivatives with different substitution patterns.
Palladium-Catalyzed Coupling Reactions in Thiazole Synthesis
Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of thiazole synthesis, these methods are particularly valuable for the introduction of aryl groups at specific positions on a pre-formed thiazole ring.
Direct C-H arylation of thiazoles has emerged as a highly efficient and atom-economical strategy. This approach avoids the need for pre-functionalization of the thiazole ring with a halogen or organometallic group. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve regioselective arylation at the C2, C4, or C5 positions of the thiazole.
Furthermore, palladium-catalyzed formylation reactions have been developed to introduce an aldehyde group onto aryl halides or related substrates. organic-chemistry.orgnih.gov These methods, which can utilize various formylating agents, including formic acid or isocyanides, offer a direct route to aryl aldehydes and can be potentially applied to the formylation of appropriately substituted thiazoles. organic-chemistry.orgnih.gov
Targeted Synthesis of 5-(3-Chlorophenyl)thiazole-2-carbaldehyde
The synthesis of the specific target molecule, this compound, can be strategically planned by combining the aforementioned synthetic methodologies. A plausible and efficient route involves a two-step process: first, the construction of the 5-(3-chlorophenyl)thiazole core, followed by the introduction of the carbaldehyde group at the 2-position.
Precursor Selection and Preparation Strategies
The key precursors for the synthesis of this compound are a source for the 3-chlorophenyl group at the C5 position and a reagent to build the thiazole ring and introduce the C2-substituent.
A logical approach based on the Hantzsch synthesis would utilize 2-bromo-1-(3-chlorophenyl)ethanone (B1584072) as the α-haloketone. This precursor contains the required 3-chlorophenyl moiety and the reactive α-bromo ketone functionality. This compound can be synthesized from 3'-chloroacetophenone (B45991) through bromination.
For the thiazole ring formation and the eventual introduction of the 2-carbaldehyde group, thioformamide (B92385) is a suitable thioamide. However, due to the instability of thioformamide, an in-situ generation or the use of a stable equivalent is often preferred. Alternatively, a two-step approach where a 2-unsubstituted or 2-amino-5-(3-chlorophenyl)thiazole is first synthesized, followed by formylation, is a common strategy.
Another key precursor for a potential formylation step is a suitable formylating agent. The Vilsmeier-Haack reagent , typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), is a widely used and effective reagent for the formylation of electron-rich aromatic and heteroaromatic compounds. mychemblog.comjk-sci.comorganic-chemistry.orgwikipedia.org
Reaction Conditions and Optimization Protocols
Step 1: Synthesis of 5-(3-Chlorophenyl)thiazole
The initial step would involve the Hantzsch condensation of 2-bromo-1-(3-chlorophenyl)ethanone with a suitable thioamide. To obtain a 2-unsubstituted thiazole, formamide (B127407) can be treated with a thionating agent like Lawesson's reagent to generate thioformamide in situ, which then reacts with the α-haloketone. A more common approach is to use thiourea, which would yield 2-amino-5-(3-chlorophenyl)thiazole. This amino group can then be removed or modified in a subsequent step.
A typical procedure for the Hantzsch synthesis involves reacting the α-haloketone and the thioamide in a solvent like ethanol, often with heating to drive the reaction to completion.
Step 2: Formylation of 5-(3-Chlorophenyl)thiazole
Once the 5-(3-chlorophenyl)thiazole core is obtained, the next critical step is the introduction of the carbaldehyde group at the 2-position. Two primary methods are well-suited for this transformation:
Vilsmeier-Haack Formylation: This is a powerful method for the formylation of electron-rich heterocycles. The 5-(3-chlorophenyl)thiazole is treated with the Vilsmeier reagent (DMF/POCl₃). The reaction is typically carried out at temperatures ranging from 0 °C to elevated temperatures, depending on the reactivity of the substrate. mychemblog.comjk-sci.com Subsequent aqueous workup hydrolyzes the intermediate iminium salt to yield the desired aldehyde. Optimization of this step would involve varying the reaction temperature, time, and the stoichiometry of the Vilsmeier reagent to maximize the yield of the 2-formyl product and minimize potential side reactions.
Lithiation followed by Formylation: An alternative strategy involves the deprotonation of the C2 position of the 5-(3-chlorophenyl)thiazole using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting 2-lithiated thiazole is a potent nucleophile that can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). Acidic workup then liberates the aldehyde. Optimization would focus on the choice of base, reaction temperature, and the formylating agent to ensure regioselective lithiation and efficient formylation.
Below are interactive data tables summarizing typical reaction conditions for the key transformations.
Table 1: Hantzsch Thiazole Synthesis - General Conditions
| Parameter | Condition |
| α-Haloketone | 2-Bromo-1-(3-chlorophenyl)ethanone |
| Thioamide Source | Thiourea or Thioformamide (in situ) |
| Solvent | Ethanol, Methanol, or Acetonitrile |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 1 - 24 hours |
| Work-up | Neutralization, Extraction |
Table 2: Vilsmeier-Haack Formylation - General Conditions
| Parameter | Condition |
| Substrate | 5-(3-Chlorophenyl)thiazole |
| Formylating Reagent | DMF / POCl₃ |
| Solvent | DMF or a chlorinated solvent |
| Temperature | 0 °C to 80 °C |
| Reaction Time | 1 - 12 hours |
| Work-up | Aqueous hydrolysis |
Table 3: Lithiation and Formylation - General Conditions
| Parameter | Condition |
| Substrate | 5-(3-Chlorophenyl)thiazole |
| Base | n-Butyllithium (n-BuLi) |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | -78 °C |
| Formylating Agent | N,N-Dimethylformamide (DMF) |
| Work-up | Acidic quench (e.g., NH₄Cl solution) |
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in organic chemistry. nih.gov The synthesis of thiazole derivatives has also benefited from these "green" approaches, which aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Several green chemistry strategies have been successfully applied to the Hantzsch thiazole synthesis and related transformations:
Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. nih.gov
Ultrasonic irradiation: Sonication provides an alternative energy source that can promote reactions at ambient temperature, often leading to shorter reaction times and higher yields. nih.gov
Use of green solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or ethanol can significantly reduce the environmental impact of a synthesis. researchgate.net For instance, some Hantzsch thiazole syntheses have been successfully carried out in aqueous media. nih.gov
Catalyst-free and solvent-free conditions: In some instances, the Hantzsch reaction can be performed under solvent-free conditions, for example, by grinding the reactants together, which minimizes solvent waste. researchgate.net
These green approaches offer more sustainable routes to thiazole derivatives, including the precursors to this compound.
Derivatization Strategies for this compound
The presence of the aldehyde functional group, the thiazole ring, and the chlorophenyl moiety in this compound offers multiple avenues for further chemical modification.
Aldehyde Functional Group Transformations
The carbaldehyde group is a versatile functional handle that can be readily transformed into a variety of other functionalities:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-(3-chlorophenyl)thiazole-2-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) in a suitable solvent system. researchgate.netresearchgate.netrsc.org
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [5-(3-chlorophenyl)thiazol-2-yl]methanol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. ugm.ac.idnih.gov
Wittig Reactions: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. Reaction of this compound with a phosphorus ylide (phosphorane) can lead to the formation of a vinyl-substituted thiazole derivative. The stereochemistry of the resulting alkene is dependent on the nature of the ylide and the reaction conditions.
Schiff Base Formation: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines). chemistrysteps.comnih.gov This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, often with a catalytic amount of acid. nih.govimpactfactor.org The resulting Schiff bases are themselves valuable intermediates and can exhibit a range of biological activities. nih.govnih.govnih.gov
| Aldehyde Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid |
| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol |
| Wittig Reaction | Phosphorus Ylide (R₃P=CHR') | Alkene |
| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |
Modifications on the Thiazole Ring System
The thiazole ring itself can be a site for further functionalization, although it is generally less reactive towards electrophilic substitution than benzene (B151609) due to the presence of the nitrogen atom.
Halogenation: Direct halogenation of the thiazole ring can be achieved using various halogenating agents. researchgate.netgoogle.com For example, bromination can be carried out using N-bromosuccinimide (NBS). The position of substitution will depend on the existing substituents and reaction conditions.
Nitration: Nitration of the thiazole ring can be accomplished using a mixture of nitric acid and sulfuric acid. semanticscholar.orgresearchgate.netumich.edu The regioselectivity of this reaction is influenced by the electronic nature of the substituents already present on the ring.
Cross-Coupling Reactions: A powerful method for modifying the thiazole ring involves palladium-catalyzed cross-coupling reactions. If a halo-substituted thiazole is available (e.g., 2-bromo-5-(3-chlorophenyl)thiazole), it can be coupled with various partners. nih.gov For instance, a Suzuki coupling with a boronic acid can introduce a new aryl or alkyl group at the 2-position. nih.govsemanticscholar.orgresearchgate.netrsc.orgnih.gov
Substitutions on the Chlorophenyl Moiety
The chlorine atom on the phenyl ring opens up possibilities for further modifications, primarily through transition metal-catalyzed cross-coupling reactions.
Suzuki Coupling: The chlorine atom can be replaced by a new carbon-carbon bond via a Suzuki coupling reaction with a suitable boronic acid. nih.govsemanticscholar.orgresearchgate.netrsc.orgnih.gov This allows for the introduction of a wide variety of aryl and alkyl groups, leading to a diverse range of analogs.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, replacing the chlorine atom with an amino group. wikipedia.orgnih.govmdpi.comresearchgate.net A wide range of primary and secondary amines can be used as coupling partners, providing access to a library of N-aryl thiazole derivatives. wikipedia.orgnih.govnih.govacs.orgscispace.com
| Modification Location | Reaction Type | Typical Reagents | Resulting Modification |
|---|---|---|---|
| Thiazole Ring | Halogenation | N-Bromosuccinimide (NBS) | Introduction of a bromine atom |
| Thiazole Ring | Nitration | Nitric Acid/Sulfuric Acid | Introduction of a nitro group |
| Thiazole Ring (from halo-thiazole) | Suzuki Coupling | Arylboronic acid, Pd catalyst | Introduction of an aryl group |
| Chlorophenyl Moiety | Suzuki Coupling | Arylboronic acid, Pd catalyst | Replacement of chlorine with an aryl group |
| Chlorophenyl Moiety | Buchwald-Hartwig Amination | Amine, Pd catalyst | Replacement of chlorine with an amino group |
Reaction Mechanism Investigations for Key Synthetic Steps
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of the synthetic transformations.
The Hantzsch thiazole synthesis proceeds through a well-established mechanism. organic-chemistry.orgsynarchive.comyoutube.com The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the α-haloketone, displacing the halide in an S_N2 reaction. youtube.com This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring. youtube.com The driving force for the final dehydration step is the formation of the stable aromatic thiazole ring. youtube.com
The Vilsmeier-Haack reaction mechanism involves the initial formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. wikipedia.orgnih.govchemistrysteps.comyoutube.com The electron-rich thiazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. wikipedia.orgnih.govchemistrysteps.comrsc.orgijpcbs.com This addition is followed by the elimination of a proton to restore the aromaticity of the thiazole ring, forming an iminium salt intermediate. Finally, hydrolysis of this intermediate during aqueous workup furnishes the desired aldehyde. wikipedia.orgnih.govyoutube.com
Advanced Spectroscopic and Structural Elucidation of 5 3 Chlorophenyl Thiazole 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) Analysis
In the ¹H NMR spectrum of 5-(3-chlorophenyl)thiazole-2-carbaldehyde, distinct signals are expected for the aldehydic proton, the thiazole (B1198619) ring proton, and the protons of the 3-chlorophenyl group. The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The single proton on the thiazole ring (H4) is also expected to be a singlet, likely in the region of δ 7.5-8.5 ppm. The four aromatic protons of the 3-chlorophenyl substituent will exhibit a more complex splitting pattern in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,3-disubstituted benzene (B151609) ring.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehydic-H | 9.5 - 10.5 | Singlet (s) |
| Thiazole-H4 | 7.5 - 8.5 | Singlet (s) |
| Aromatic-H | 7.0 - 8.0 | Multiplet (m) |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aldehydic carbon is the most deshielded and is expected to appear at approximately δ 180-190 ppm. The carbons of the thiazole ring are anticipated to resonate in the δ 110-160 ppm range, while the carbons of the 3-chlorophenyl ring will also appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Aldehyde) | 180 - 190 |
| C2 (Thiazole) | 155 - 165 |
| C4 (Thiazole) | 115 - 125 |
| C5 (Thiazole) | 140 - 150 |
| Aromatic-C | 120 - 140 |
| Aromatic-C-Cl | 130 - 135 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, correlations would be expected among the protons of the 3-chlorophenyl ring, helping to delineate their specific assignments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the chemical shifts of the thiazole C4 and the aromatic C-H carbons by linking them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the aldehydic proton to the thiazole C2, and the thiazole H4 to C2, C5, and the ipso-carbon of the phenyl ring. These correlations are vital for confirming the substitution pattern of the thiazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde is anticipated around 1680-1700 cm⁻¹. The C-H stretching of the aldehyde group typically appears as a pair of weak bands around 2720 and 2820 cm⁻¹. Vibrations associated with the thiazole and phenyl rings, including C=C and C=N stretching, are expected in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group will likely be observed in the fingerprint region, below 800 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Aldehyde) | 1680 - 1700 |
| C-H (Aldehyde) | 2720 and 2820 |
| C=C and C=N (Aromatic/Thiazole) | 1400 - 1600 |
| C-Cl | < 800 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₀H₆ClNOS), the molecular weight is 223.68 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 223 and an M+2 peak at m/z 225 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Common fragmentation pathways for this molecule would likely involve the loss of the aldehyde group (CHO, 29 Da) or the chlorine atom (35 Da). Fragmentation of the thiazole ring could also occur. Analysis of these fragments provides further confirmation of the compound's structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 223/225 | Molecular ion |
| [M-CHO]⁺ | 194/196 | Loss of the aldehyde group |
| [M-Cl]⁺ | 188 | Loss of the chlorine atom |
X-ray Crystallography for Solid-State Structure Determination (if available)
As of the latest literature search, a specific single-crystal X-ray structure for this compound has not been reported. However, analysis of crystal structures of similar 5-arylthiazole derivatives suggests that the molecule is likely to be largely planar, with a small dihedral angle between the thiazole and the 3-chlorophenyl rings. researchgate.net This planarity is favored by the conjugated π-system extending across both rings. The solid-state packing would likely be influenced by intermolecular interactions such as C-H···O, C-H···N, and potentially halogen bonding involving the chlorine atom, leading to a stable crystalline lattice. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the molecular properties of 5-(3-Chlorophenyl)thiazole-2-carbaldehyde. DFT methods are widely used to investigate the electronic structure and geometry of molecules, providing a balance between accuracy and computational cost. nih.govresearchgate.net
The first step in a computational study is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in the molecule is determined. For this compound, this process involves finding the minimum energy conformation. The planarity of the thiazole (B1198619) ring and the rotational freedom of the 3-chlorophenyl and carbaldehyde groups are key aspects of its conformational landscape.
Theoretical calculations on similar thiazole derivatives often employ the B3LYP functional with a basis set like 6-31G(d,p) to achieve optimized geometries. researchgate.net The resulting bond lengths and angles provide a detailed picture of the molecular structure. For instance, in related thiazole compounds, the C-S and C-N bonds within the thiazole ring exhibit lengths that are intermediate between single and double bonds, indicative of aromatic character.
Table 1: Representative Optimized Geometrical Parameters for a Thiazole Derivative Core (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N3 | 1.31 | N3-C2-S1 | 115.0 |
| N3-C4 | 1.38 | C2-S1-C5 | 90.0 |
| C4-C5 | 1.37 | S1-C5-C4 | 112.0 |
| C5-S1 | 1.73 | C5-C4-N3 | 118.0 |
| C2-S1 | 1.75 | C4-N3-C2 | 105.0 |
Note: This data is illustrative and based on typical values for thiazole rings found in computational studies of related compounds.
Conformational analysis would further explore the rotational barriers around the single bonds connecting the phenyl and carbaldehyde groups to the thiazole ring, identifying the most stable rotamers and their relative energies.
The electronic properties of this compound are crucial for understanding its reactivity and potential interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. acs.org
For many thiazole derivatives, the HOMO is often localized on the electron-rich thiazole ring and the phenyl group, while the LUMO is distributed over the electron-withdrawing groups. In the case of this compound, the carbaldehyde group would significantly influence the LUMO distribution.
The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites. The red regions on an MEP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent low electron density (positive potential), susceptible to nucleophilic attack. For this molecule, the oxygen atom of the carbaldehyde group and the nitrogen atom of the thiazole ring would be expected to be regions of negative potential.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Note: These values are representative examples from DFT studies on similar heterocyclic compounds. acs.org
Theoretical vibrational frequency analysis, typically performed at the same level of theory as the geometry optimization, predicts the infrared (IR) and Raman spectra of the molecule. By comparing the calculated vibrational frequencies with experimental data, the accuracy of the computational model can be validated, and spectral bands can be assigned to specific vibrational modes of the molecule.
For this compound, characteristic vibrational modes would include the C=O stretching of the carbaldehyde group, C-Cl stretching of the chlorophenyl group, and various stretching and bending modes of the thiazole and phenyl rings. For example, the C=O stretch in similar aldehydes typically appears in the range of 1700-1740 cm⁻¹ in the IR spectrum. nih.gov
Molecular Docking and Dynamics Simulations
To explore the potential of this compound to interact with biological targets, molecular docking and dynamics simulations are employed. These methods are pivotal in structure-based drug design. rsc.org
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This allows for the identification of key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com
Thiazole derivatives have been docked into the active sites of various enzymes, including kinases and DNA gyrase. researchgate.netnih.gov For this compound, a docking study would involve placing the molecule into the binding pocket of a selected protein target. The docking score, an estimation of the binding affinity, and the predicted binding pose would be analyzed. Key interactions could involve the carbaldehyde oxygen acting as a hydrogen bond acceptor, the chlorophenyl group engaging in hydrophobic or halogen bonding interactions, and the thiazole ring forming π-π stacking or other non-covalent interactions with amino acid residues. nih.gov
Table 3: Hypothetical Ligand-Protein Interactions for this compound
| Interacting Residue | Interaction Type | Distance (Å) |
| Serine | Hydrogen Bond (with C=O) | 2.9 |
| Leucine | Hydrophobic Interaction | 3.8 |
| Phenylalanine | π-π Stacking (with thiazole) | 4.5 |
| Tyrosine | Halogen Bond (with Cl) | 3.5 |
Note: This table presents a hypothetical scenario of potential interactions based on docking studies of similar compounds. nih.gov
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation would track the movements of the ligand and protein atoms, providing insights into the stability of the binding pose and the flexibility of the complex. acs.orgacs.org
By running simulations for tens or hundreds of nanoseconds, researchers can assess the stability of the interactions identified in docking. acs.org Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can reveal the role of water molecules in mediating interactions and can be used to calculate binding free energies with higher accuracy than docking scores alone. This detailed understanding of molecular recognition is crucial for predicting the specificity of a compound for its target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the thiazole scaffold, QSAR studies have been instrumental in elucidating the key structural features that govern their therapeutic effects. acs.org
The development of robust and predictive Structure-Activity Relationship (SAR) models is contingent on the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. In the context of thiazole derivatives, a variety of descriptors have been successfully employed to build predictive QSAR models. nih.gov
A typical QSAR study on thiazole analogs would involve the calculation of a wide array of molecular descriptors. These can be broadly categorized as:
Electronic Descriptors: These describe the electronic aspects of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in predicting a compound's reactivity and its ability to participate in charge-transfer interactions with a biological target.
Steric Descriptors: These relate to the size and shape of the molecule. Molar Refractivity (MR), for example, is a measure of the volume occupied by a molecule and its polarizability.
Hydrophobic Descriptors: The partition coefficient (logP) is a classic descriptor that quantifies the lipophilicity of a compound, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its connectivity and branching.
Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are then used to develop a mathematical equation that links these descriptors to the observed biological activity. acs.org For example, a hypothetical QSAR model for a series of 5-phenylthiazole-2-carbaldehyde analogs might take the form of the following equation:
pIC50 = β0 + β1(LogP) + β2(MR) + β3(LUMO)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β coefficients represent the contribution of each descriptor to the activity.
| Topological | Wiener Index | A distance-based topological index reflecting molecular branching. | Changes in substitution patterns on the phenyl ring would alter this value. |
Once a statistically significant QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized compounds. By analyzing the coefficients of the descriptors in the QSAR equation, researchers can identify the structural features that are either beneficial or detrimental to the desired activity.
For this compound, a QSAR model might reveal that:
Electron-withdrawing substituents on the phenyl ring at specific positions could enhance activity. The positive coefficient for an electronic descriptor related to electronegativity would support this.
Increased steric bulk at a particular location might be unfavorable. A negative coefficient for a steric descriptor would indicate that larger groups are detrimental.
Optimal lipophilicity is crucial. The model may show a parabolic relationship with LogP, suggesting that either too low or too high lipophilicity reduces activity.
This predictive power allows for the prioritization of synthetic targets, saving significant time and resources in the drug discovery pipeline. For instance, if a model indicates that a substituent with a high dipole moment at the 4-position of the phenyl ring would be beneficial, chemists can focus on synthesizing such analogs.
Cheminformatics and Data Mining for Analogous Compounds
Cheminformatics involves the use of computational tools to analyze and organize chemical data, enabling the identification of trends and relationships within large chemical datasets. Data mining of chemical databases is a powerful approach to discover compounds that are structurally similar to a lead molecule like this compound and may possess similar biological activities.
Major public and commercial chemical databases serve as vast repositories of chemical information:
PubChem: A public database containing information on millions of compounds, including their structures, properties, and biological activities.
ChemSpider: A free chemical structure database providing access to millions of structures from hundreds of data sources.
ZINC: A free database of commercially available compounds for virtual screening.
By performing a similarity search in these databases using the structure of this compound as a query, a list of structurally analogous compounds can be retrieved. The similarity can be defined based on various criteria, such as Tanimoto coefficient calculated from molecular fingerprints.
Table 2: Hypothetical Results from a Similarity Search for Analogs of this compound
| Analogous Compound | Structural Variation | Potential Implication |
|---|---|---|
| 5-(4-Chlorophenyl)thiazole-2-carbaldehyde | Isomeric change in chloro position | May reveal importance of substituent position for activity. |
| 5-(3-Bromophenyl)thiazole-2-carbaldehyde | Halogen substitution (Br for Cl) | Could modulate electronic and steric properties. |
| 5-(3-Chlorophenyl)thiazole-2-carboxylic acid | Oxidation of the aldehyde group | May alter binding mode and solubility. |
| 2-Amino-5-(3-chlorophenyl)thiazole | Replacement of carbaldehyde with an amino group | Drastically changes electronic properties and potential for hydrogen bonding. |
The retrieved analogs can then be subjected to further computational analysis, such as molecular docking or the application of the previously developed QSAR model, to predict their biological activity. This data mining approach, coupled with computational modeling, provides a rapid and efficient means of exploring the chemical space around a lead compound and identifying new avenues for drug development.
Exploration of Biological Interactions and Mechanistic Studies
Investigation of Antimicrobial Activity Mechanisms
There is no available scientific literature detailing the investigation of antimicrobial activity mechanisms specifically for 5-(3-Chlorophenyl)thiazole-2-carbaldehyde .
Antibacterial Action Modalities (e.g., Inhibition of Cell Wall Synthesis, DNA Gyrase, Protein Synthesis)
No studies were found that investigated the antibacterial action modalities of This compound . Therefore, there is no data on its potential to inhibit cell wall synthesis, DNA gyrase, or protein synthesis in bacterial species.
Antifungal Action Modalities (e.g., Ergosterol (B1671047) Synthesis Inhibition)
Specific research on the antifungal action modalities of This compound , including any potential inhibition of ergosterol synthesis, has not been reported in the available scientific literature.
Mechanistic Probes in Antiproliferative and Anticancer Research
There is a lack of specific studies on the use of This compound as a mechanistic probe in antiproliferative and anticancer research.
Inhibition of Specific Molecular Targets (e.g., Kinases, Enzymes involved in metabolic pathways)
No research data is available that identifies or characterizes the inhibition of specific molecular targets, such as kinases or metabolic enzymes, by This compound .
Investigation of DNA Interaction Profiles (e.g., DNA Strand Breaks, Intercalation)
There are no published investigations into the DNA interaction profiles of This compound , including any potential for causing DNA strand breaks or intercalation.
Enzymatic Inhibition Studies
Thiazole (B1198619) derivatives have been identified as inhibitors of several key enzymes implicated in various disease states. nih.gov
While specific IC50 or Ki values for this compound are not available in the reviewed literature, studies on related thiazole derivatives demonstrate their potential as enzyme inhibitors. For instance, certain thiazole-based compounds have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. acs.org One study reported acridine–thiazole hybrid derivatives with AChE inhibitory activity, with one compound exhibiting an IC50 value of 6.5 nM. acs.org Another example includes a benzylpiperidine-linked diarylthiazole derivative with an IC50 value of 0.30 μM for AChE inhibition. acs.org
Furthermore, thiazole-5-carboxylate derivatives have been synthesized and evaluated as inhibitors of Monoacylglycerol lipase (B570770) (MAGL), a target in cancer therapy. nih.gov Several of these compounds inhibited MAGL with IC50 values ranging from 0.037 to 9.60 µM. nih.gov
The following table summarizes the enzymatic inhibition data for some representative thiazole derivatives:
Table 1: Enzymatic Inhibition by Thiazole Derivatives| Compound Class | Target Enzyme | IC50 Value |
|---|---|---|
| Acridine–thiazole hybrid | Acetylcholinesterase (AChE) | 6.5 nM |
| Benzylpiperidine-linked diarylthiazole | Acetylcholinesterase (AChE) | 0.30 µM |
| Thiazole-5-carboxylate derivative | Monoacylglycerol lipase (MAGL) | 0.037 µM |
| Thiazole-5-carboxylate derivative | Monoacylglycerol lipase (MAGL) | 0.063 µM |
This table presents data for related thiazole derivatives to illustrate the potential enzymatic inhibitory activity of this compound class. Data for this compound is not available.
Recent studies have highlighted the role of thiazole derivatives as allosteric modulators. A 2023 study investigated thiazole carboxamide derivatives as modulators of GluA2 AMPA receptors. nih.gov One particular compound, MMH-5, was identified as a negative allosteric modulator of these receptors, causing a significant reduction in current amplitude. nih.govmdpi.com This finding suggests that thiazole-containing compounds can modulate receptor activity at sites distinct from the primary binding site, offering a nuanced approach to therapeutic intervention in neurological disorders. nih.gov Convergent synthesis studies have also pointed to thiazole-oxadiazole hybrids as allosteric inhibitors of alkaline phosphatase. nih.gov
Anti-Inflammatory Action Pathways (if applicable to compound class)
The anti-inflammatory properties of thiazole derivatives are well-documented and are often attributed to their ability to inhibit key enzymes in the inflammatory cascade. researchgate.netdoaj.org The arachidonic acid pathway, which involves cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a primary target. researchgate.netdoaj.org Some thiazole derivatives have demonstrated potent anti-inflammatory effects by specifically blocking LOX-5 and COX-2 enzymes. researchgate.netdoaj.org The inhibition of these enzymes reduces the production of pro-inflammatory mediators. Other downstream signaling pathways that can be modulated by thiazole derivatives in the context of inflammation include JAK-STAT, MAPK, JNK, and TNF-α. researchgate.netdoaj.org For example, a study on 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid demonstrated its anti-inflammatory and analgesic properties. nih.gov
Antiviral Action Mechanisms (if applicable to compound class)
Thiazole derivatives have emerged as a promising class of antiviral agents, with activity reported against a broad spectrum of viruses, including influenza, coronaviruses, herpes viruses, hepatitis B and C, and HIV. nih.govarkat-usa.org The mechanisms of antiviral action are varied. For instance, some thiazole-containing compounds function as reverse transcriptase inhibitors, which is a key enzyme for retroviruses like HIV. arkat-usa.org Others act as protease inhibitors, interfering with the viral replication cycle. arkat-usa.org A review of patents from 2014 to 2021 highlighted numerous thiazole derivatives with antiviral potential. nih.gov While direct antiviral studies on this compound are lacking, a related compound, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide, has shown activity against the tobacco mosaic virus (TMV). researchgate.netsemanticscholar.org
Other Biological Activities (e.g., Antioxidant, Anticonvulsant) and their Mechanistic Underpinnings (if identified for related structures)
Beyond the activities already discussed, the thiazole scaffold is associated with a range of other biological effects. nih.gov
Antioxidant Activity: Many thiazole derivatives have been reported to possess antioxidant properties. nih.govnih.govnih.gov Their mechanism often involves scavenging free radicals, as demonstrated in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging test. nih.govnih.gov
Anticonvulsant Activity: Several studies have highlighted the anticonvulsant potential of thiazole and related heterocyclic structures. nih.govmdpi.com For example, a study on 5-(3-chlorophenyl)-4-Hexyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione, which shares the 3-chlorophenyl group, showed anticonvulsant activity in animal models, with its mechanism linked to action on voltage-gated sodium channels. nih.gov Other research on thiazole-bearing 4-thiazolidinones has also identified compounds with significant anticonvulsant effects in both pentylenetetrazole-induced seizure and maximal electroshock seizure tests. mdpi.com Additionally, 2-(4-chlorophenyl) amino-5-(4-pyridyl)-1,3,4-thiadiazole has been noted for its anticonvulsant properties. nih.gov
Structure Activity Relationship Sar Analysis of 5 3 Chlorophenyl Thiazole 2 Carbaldehyde and Its Derivatives
Impact of Substituent Modifications on Biological Activity and Specificity
The biological activity of 5-(3-chlorophenyl)thiazole-2-carbaldehyde derivatives is intricately linked to the nature and position of various substituents. Modifications to the phenyl ring, the aldehyde group, and the thiazole (B1198619) heterocycle can lead to significant changes in potency and selectivity.
The presence and position of a chlorine atom on the phenyl ring are pivotal in determining the pharmacological profile of this class of compounds. In a series of thiazole/thiadiazole carboxamide derivatives investigated as potential c-Met kinase inhibitors, compounds bearing a chloro substituent on the benzene (B151609) ring demonstrated notable cytotoxicity. nih.gov This suggests that the electron-withdrawing nature of the chlorine atom can be a favorable feature for certain biological activities.
The aldehyde group at the 2-position of the thiazole ring is a key functional handle that can be readily derivatized to explore a wide chemical space and modulate biological activity. The inherent reactivity of the aldehyde allows for the formation of various functional groups such as imines, oximes, hydrazones, and amides, each with distinct electronic and steric properties.
For instance, the conversion of an aldehyde to a carboxamide has been a successful strategy in the development of thiazole-based inhibitors. In a study on thiazole-5-carboxamide (B1230067) derivatives, the amide functionality was found to be crucial for anticancer activity. mdpi.com While this modification is on a different position of the thiazole ring, it highlights the potential of amide derivatives. The amide group's ability to participate in hydrogen bonding interactions is a key factor in its biological activity. nih.gov
Bioisosteric replacement of the aldehyde group is another important strategy. Bioisosteres are functional groups with similar physical and chemical properties that can be interchanged to improve potency, selectivity, or pharmacokinetic properties. For example, replacing a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) ring, a bioisosteric modification, has been shown to alter polarity and metabolic stability. rsc.org Similarly, the aldehyde group in this compound could be replaced with other electron-withdrawing groups or hydrogen bond acceptors/donors to probe their importance for target interaction.
The thiazole ring itself is a privileged scaffold in medicinal chemistry, known to be present in numerous biologically active compounds. nih.gov Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable core for drug design. Modifications to the thiazole ring, such as the introduction of substituents at available positions, can fine-tune the biological activity of the resulting derivatives.
For example, in a series of 2,4,5-trisubstituted thiazole derivatives, the nature of the substituents at positions 4 and 5 had a significant impact on their antimicrobial and anticancer activities. kau.edu.sa Specifically, aryl substituents on a thiosemicarbazide (B42300) moiety attached to the thiazole core showed better antibacterial and antifungal activities compared to alkyl or aralkyl groups. kau.edu.sa This indicates that the steric and electronic properties of substituents directly on or attached to the thiazole ring are critical for activity.
The following table summarizes the general impact of substituent modifications on the biological activity of related thiazole derivatives:
| Structural Modification | General Impact on Biological Activity | Reference(s) |
| Chloro-substituent on Phenyl Ring | Generally enhances cytotoxic and antimicrobial activities, with the position (ortho, meta, para) being critical. | nih.govnih.gov |
| Derivatization of Aldehyde Group | Conversion to amides can introduce crucial hydrogen bonding interactions, often leading to improved anticancer activity. Bioisosteric replacement can modulate physicochemical properties. | nih.govmdpi.comrsc.org |
| Substitutions on Thiazole Ring | The nature of substituents at other positions on the thiazole ring significantly influences the biological profile, with aryl groups often being favorable for antimicrobial and anticancer effects. | kau.edu.sa |
Pharmacophore Elucidation for Target Interactions
A pharmacophore model for this compound and its derivatives would typically consist of key chemical features essential for binding to a biological target. Based on the analysis of its structure and the SAR of related compounds, a putative pharmacophore can be proposed.
The essential features would likely include:
A hydrophobic region: represented by the 3-chlorophenyl ring. The chlorine atom contributes to the hydrophobicity and can engage in specific halogen bonding interactions.
A hydrogen bond acceptor: the nitrogen atom of the thiazole ring and the oxygen atom of the carbaldehyde group.
An aromatic/heterocyclic feature: the thiazole ring itself, which can participate in π-π stacking or other aromatic interactions.
A potential hydrogen bond donor/acceptor site: upon derivatization of the aldehyde group (e.g., to a hydrazone or an amide), this position can be tailored to have specific hydrogen bonding capabilities.
Molecular modeling studies on related thiazole-based inhibitors have highlighted the importance of such features. For instance, in a study of thiazole-based SARS-CoV-2 protease inhibitors, the thiazole moiety was found to engage in arene-arene interactions with a histidine residue in the active site. nih.gov
Identification of Key Structural Features for Enhanced or Diminished Activity
Based on the available data for related compounds, several key structural features can be correlated with either enhanced or diminished biological activity.
Features for Enhanced Activity:
Electron-withdrawing groups on the phenyl ring: As seen with the chloro substituent, these groups can enhance activities like cytotoxicity and antimicrobial effects. nih.govnih.gov
Hydrogen bonding moieties: The introduction of groups capable of forming hydrogen bonds, such as amides derived from the carbaldehyde, is often beneficial for activity. nih.govmdpi.com
Optimal positioning of substituents: The specific location of substituents on the phenyl ring (e.g., para vs. meta) can significantly impact potency. nih.gov
Features for Diminished Activity:
Bulky substituents: The introduction of excessively large groups at certain positions can lead to steric hindrance and a loss of activity.
Loss of key interaction points: Removal or modification of essential pharmacophoric features, such as the hydrogen bond accepting nitrogen of the thiazole, would likely be detrimental to activity.
The following table provides a hypothetical SAR summary based on trends observed in related thiazole derivatives:
| Position of Modification | Favorable Substituents | Unfavorable Substituents | Rationale |
| Phenyl Ring (Position 3) | -Cl, -F, -NO2 | -H, -CH3, -OCH3 | Electron-withdrawing groups often enhance activity. |
| Thiazole Ring (Position 2) | -C(=O)NHR, -C=N-NHR | -CH2OH | Derivatization to amides or hydrazones can introduce key interactions. |
| Thiazole Ring (Position 4) | Small alkyl or H | Bulky aromatic groups | Steric hindrance may disrupt binding. |
Correlation of Computational Data with Experimental SAR Trends
Quantitative Structure-Activity Relationship (QSAR) studies and other computational methods are invaluable for understanding and predicting the biological activity of compounds like this compound. These studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity.
For thiazole derivatives, QSAR models have been successfully developed to predict their activity as inhibitors of various enzymes. researchgate.net These models often use descriptors such as molecular weight, lipophilicity (LogP), and electronic parameters (e.g., HOMO and LUMO energies) to quantify the structural features of the molecules. The resulting equations can then be used to predict the activity of new, unsynthesized derivatives.
For example, a QSAR study on a series of thiazole derivatives as PIN1 inhibitors revealed that descriptors for molar refractivity (MR), LogP, and the energy of the lowest unoccupied molecular orbital (ELUMO) were important for the model's predictive power. This indicates that the size, lipophilicity, and electron-accepting capability of the molecules are critical for their biological activity. Such computational insights can guide the rational design of more potent and selective analogs of this compound by prioritizing the synthesis of compounds with optimized descriptor values. Molecular docking studies can further complement QSAR by providing a visual representation of how these compounds might bind to their target, helping to explain the observed SAR trends at an atomic level. nih.gov
Unveiling the Non-Biological Applications of this compound in Chemical Science
The heterocyclic compound this compound, with its distinct arrangement of a chlorophenyl group attached to a thiazole ring bearing a reactive carbaldehyde functional group, presents a scaffold of significant interest for various applications in chemical science beyond the biological realm. This article explores the potential utility of this compound in materials science, organic synthesis, dye chemistry, and agricultural chemistry, focusing on its chemical properties and reaction mechanisms.
Potential Applications in Chemical Science Beyond Biology
The unique electronic and structural features of 5-(3-Chlorophenyl)thiazole-2-carbaldehyde make it a versatile building block for the creation of novel materials and chemical entities. The presence of the thiazole (B1198619) ring, a known electron-rich aromatic system, combined with the electron-withdrawing nature of the chlorophenyl and carbaldehyde groups, imparts specific reactivity and potential for the development of functional molecules.
The aldehyde functionality and the aromatic nature of this compound make it a candidate for the synthesis of specialized polymers. Thiazole-containing polymers are known for their potential in electronic and optoelectronic applications due to their conjugation and charge-transporting properties. uwaterloo.caresearchgate.netrsc.orgwiley-vch.denih.govmdpi.com
Polymer Chemistry:
The carbaldehyde group can readily participate in polymerization reactions. For instance, it can undergo condensation polymerization with suitable co-monomers containing active methylene (B1212753) groups or amino functionalities. While specific research on the polymerization of this compound is not extensively documented, the principles of polymer chemistry suggest its potential to form various polymer architectures.
One possible route is through the Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound. wikipedia.orgsci-hub.sesigmaaldrich.comnih.govresearchgate.net By using a bifunctional active methylene compound, a polymer chain can be constructed. The resulting polymers would feature the 5-(3-chlorophenyl)thiazole moiety as a repeating unit, potentially imparting desirable thermal stability and optoelectronic properties to the material. researchgate.net
Optoelectronic Materials:
Conjugated polymers containing thiazole units are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). uwaterloo.cawiley-vch.demdpi.com The thiazole ring contributes to the delocalization of π-electrons along the polymer backbone, which is crucial for charge transport. The 3-chlorophenyl substituent can influence the polymer's solubility, morphology, and electronic energy levels. Although direct studies on polymers from this compound are limited, the general knowledge of thiazole-based conjugated polymers suggests that such materials could exhibit interesting photophysical and electronic properties. rsc.org
Table 1: Potential Polymerization Reactions Involving this compound This table is based on general chemical principles, as direct experimental data for this specific compound is limited.
| Polymerization Type | Co-monomer Type | Potential Polymer Backbone Feature | Potential Application Area |
| Condensation Polymerization | Diamines | Poly(azomethine) or Schiff base polymer | Chelating agent, thermally stable material |
| Knoevenagel Polycondensation | Bifunctional active methylene compounds | Poly(olefin) with pendant thiazole groups | Optoelectronic materials |
| Wittig Polycondensation | Bis(phosphonium salt) | Poly(phenylene vinylene) analogue | Electroluminescent devices |
The aldehyde group in this compound is a versatile functional group that can be transformed into a wide array of other functionalities, making the compound a valuable intermediate in organic synthesis. sigmaaldrich.comnih.gov
The reactivity of the aldehyde allows for its participation in several key organic reactions:
Knoevenagel Condensation: As previously mentioned, this is a nucleophilic addition of an active hydrogen compound to the aldehyde, followed by dehydration. wikipedia.orgsigmaaldrich.comnih.gov This reaction is fundamental for carbon-carbon bond formation and can be used to synthesize various α,β-unsaturated compounds. sci-hub.seresearchgate.net
Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde group into an alkene, providing a route to vinyl-substituted thiazole derivatives.
Reductive Amination: The aldehyde can react with an amine to form an imine, which can then be reduced to a secondary or tertiary amine. This is a powerful method for introducing amino functionalities.
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid (5-(3-chlorophenyl)thiazole-2-carboxylic acid) or reduced to a primary alcohol ( [5-(3-chlorophenyl)thiazol-2-yl]methanol). These transformations open up further synthetic possibilities.
Henry Reaction: Condensation with a nitroalkane in the presence of a base yields a β-nitro alcohol, a precursor for amino alcohols and α,β-unsaturated nitro compounds.
Through these reactions, this compound serves as a key building block for the synthesis of more complex heterocyclic systems and other functionalized organic molecules. nih.gov
The chromophoric system of the 5-(3-chlorophenyl)thiazole moiety can be extended through reactions involving the carbaldehyde group, making it a potential precursor for dyes and pigments.
Azo dyes, which are characterized by the -N=N- linkage, are a major class of synthetic colorants. While the starting material itself is not an azo dye, it can be used to synthesize them. For example, derivatives of this compound could be functionalized to include an amino group, which can then be diazotized and coupled with a suitable coupling component to form an azo dye. The resulting dye's color would be influenced by the electronic properties of the entire conjugated system, including the chlorophenyl and thiazole rings.
Furthermore, the Knoevenagel condensation of this compound with various active methylene compounds can lead to the formation of methine dyes. The color of these dyes depends on the nature of the active methylene compound and the extent of conjugation in the final molecule.
Table 2: Potential Dye Classes Derivable from this compound This table outlines potential synthetic pathways to dyes, as direct examples are not readily available in the literature.
| Dye Class | Synthetic Approach | Key Intermediate/Reaction |
| Azo Dyes | Introduction of an amino group, diazotization, and coupling | Nitration of the phenyl ring followed by reduction, or functional group interconversion on the thiazole ring. |
| Methine Dyes | Knoevenagel condensation | Reaction with active methylene compounds (e.g., malononitrile, barbituric acid). |
| Styryl Dyes | Condensation with methyl-substituted heterocyclic quaternary salts | Reaction with compounds like 2-methylbenzothiazolium iodide in the presence of a base. |
Thiazole derivatives are a well-established class of compounds in agricultural chemistry, exhibiting a broad spectrum of activities. nih.govmdpi.comnih.govresearchgate.netresearchgate.netmdpi.com While specific data on this compound is limited, its structural motifs are present in known agrochemicals.
Fungicides: The thiazole ring is a key component in several commercial fungicides. The mode of action often involves the inhibition of specific enzymes essential for fungal growth, such as succinate (B1194679) dehydrogenase in the mitochondrial respiratory chain. Derivatives synthesized from this compound, for instance through the formation of amides or hydrazones from the aldehyde group, could potentially exhibit fungicidal properties by interacting with these biological targets. nih.gov
Herbicides: Certain thiazole-containing compounds are known to act as herbicides. Their mechanism can involve the disruption of various plant processes, such as amino acid biosynthesis, fatty acid synthesis, or pigment production. The 3-chlorophenyl group is a common feature in many herbicides, and its combination with the thiazole carbaldehyde scaffold could lead to new herbicidal agents. For example, derivatives could potentially inhibit key enzymes in a plant's metabolic pathway.
Insecticides: The thiazole ring is present in the neonicotinoid class of insecticides, which act as agonists of the nicotinic acetylcholine (B1216132) receptor in insects, leading to paralysis and death. nih.govmdpi.comresearchgate.netresearchgate.net While this compound itself is not a neonicotinoid, its derivatives could be designed to interact with insect-specific targets. The aldehyde group provides a handle for the synthesis of a variety of structures that could be screened for insecticidal activity. nih.govmdpi.comresearchgate.netresearchgate.net
Table 3: Potential Agricultural Applications and Mechanistic Insights This table is based on the known activities of related thiazole compounds.
| Application | Potential Target/Mechanism | Role of this compound |
| Fungicide | Inhibition of fungal enzymes (e.g., succinate dehydrogenase) | Serves as a scaffold for the synthesis of active derivatives (e.g., carboxamides, hydrazones). |
| Herbicide | Disruption of essential plant metabolic pathways (e.g., amino acid synthesis) | The chlorophenyl and thiazole moieties are common in herbicides; the aldehyde allows for derivatization. |
| Insecticide | Interaction with insect-specific receptors (e.g., nicotinic acetylcholine receptor) | Precursor for the synthesis of a diverse library of compounds for screening. nih.govmdpi.comresearchgate.netresearchgate.net |
Q & A
Q. Key characterization tools :
- IR spectroscopy : Confirm aldehyde C=O stretch (~1680–1720 cm⁻¹) and absence of alcohol O–H peaks .
- ¹H NMR : Aldehyde proton appears as a singlet at δ ~9.8–10.0 ppm; aromatic protons from the chlorophenyl group resonate at δ ~7.2–7.6 ppm .
Basic: How is this compound characterized to confirm structural integrity?
Answer:
A multi-technique approach is critical:
- Elemental analysis : Validate molecular formula (C₁₀H₆ClNOS, MW 223.68 g/mol).
- Mass spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 224.02 .
- ¹³C NMR : Aldehyde carbon appears at δ ~180–190 ppm; thiazole carbons resonate at δ ~120–160 ppm .
- X-ray crystallography (if crystals are obtainable): Resolve bond lengths and angles using SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
